molecular formula C7H3BrN2O2S B1375873 2-Bromo-5-nitrobenzo[D]thiazole CAS No. 3507-44-6

2-Bromo-5-nitrobenzo[D]thiazole

Cat. No.: B1375873
CAS No.: 3507-44-6
M. Wt: 259.08 g/mol
InChI Key: OGQPYUXCVBCPRM-UHFFFAOYSA-N
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Description

Significance of the Benzothiazole (B30560) Core in Heterocyclic Chemistry

The benzothiazole scaffold, which forms the heart of 2-Bromo-5-nitrobenzo[d]thiazole, is a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. wikipedia.org This structural motif is of paramount importance in heterocyclic chemistry due to its presence in a multitude of natural products and synthetic compounds exhibiting a broad spectrum of biological activities. pcbiochemres.commdpi.com The planarity of the benzothiazole system and the presence of nitrogen and sulfur heteroatoms contribute to its unique electronic properties and ability to participate in various chemical interactions. wikipedia.org Benzothiazole derivatives are integral to the development of pharmaceuticals, with applications as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents. researchgate.netjchemrev.com The first synthesis of a benzothiazole derivative was reported by Hofmann in 1887, and since then, the field has expanded significantly. pcbiochemres.comresearchgate.net

Strategic Importance of Halogenated and Nitrated Heterocycles

The introduction of halogen atoms and nitro groups into heterocyclic structures, as seen in this compound, is a well-established strategy in medicinal chemistry and materials science. Halogenation can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. The bromine atom in the 2-position of the benzothiazole ring serves as a crucial reactive handle, facilitating nucleophilic substitution reactions for the construction of more complex molecules.

The nitro group, a strong electron-withdrawing group, plays a vital role in modulating the electronic properties of the benzothiazole ring system. This feature is particularly advantageous in the design of materials for optoelectronic applications, as it can enhance properties like UV absorption. solubilityofthings.com Furthermore, the nitro group can be chemically transformed, for instance, by reduction to an amino group, providing a pathway to a different class of derivatives with potentially distinct biological activities.

Historical Context of this compound Research

While the history of benzothiazole chemistry dates back to the late 19th century, dedicated research on this compound appears to be a more recent development, driven by the demand for functionalized heterocyclic building blocks in drug discovery and materials science. pcbiochemres.comresearchgate.net The synthesis of benzothiazoles has evolved from classical condensation reactions of 2-aminothiophenols with various electrophiles to more advanced methods, including microwave-assisted and metal-catalyzed cross-coupling reactions. nih.govwisdomlib.org The preparation of this compound likely emerged from the broader exploration of bromination and nitration reactions on the benzothiazole core, aiming to create versatile intermediates for further chemical elaboration.

Overview of Research Trajectories for this compound

Current research involving this compound is primarily focused on its utility as a synthetic intermediate. Its extended conjugation and UV absorption properties make it a person of interest in the field of materials science, particularly for the development of optoelectronic materials. solubilityofthings.com In medicinal chemistry, it serves as a scaffold for the synthesis of novel benzothiazole derivatives with potential therapeutic applications. Researchers are exploring how the bromo and nitro substituents can be manipulated to generate libraries of compounds for screening against various biological targets, including cancer cell lines and microbial pathogens. researchgate.netnih.govnih.gov The reactivity of the C-Br bond at the 2-position allows for the introduction of diverse functionalities, leading to the creation of new chemical entities with potentially enhanced biological profiles.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds
Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
This compoundC₇H₃BrN₂O₂S259.083507-44-6
BenzothiazoleC₇H₅NS135.1995-16-9 wikipedia.org
2-Bromothiazole (B21250)C₃H₂BrNS164.023034-53-5
5-Nitrobenzothiazole (B1296503)C₇H₄N₂O₂S180.191445-93-8
2-Bromo-5-nitrothiazole (B146120)C₃HBrN₂O₂S209.023034-48-8 nih.govnist.govchemeo.comsigmaaldrich.com
Table 2: Research Applications of Benzothiazole Derivatives
Derivative ClassResearch ApplicationKey Structural Features
2-ArylbenzothiazolesAnticancer agentsAromatic substitution at the 2-position researchgate.net
Halogenated BenzothiazolesAntimicrobial agents, Anti-TB agentsHalogen substitution on the benzothiazole ring jchemrev.com
2-Amino-5-nitrothiazolesAntiparasitic agentsAmino group at position 2 and nitro group at position 5 of a thiazole ring
2-Substituted-5-nitrobenzothiazolesAnticancer agentsVarious substituents at the 2-position of a 5-nitrobenzothiazole core nih.gov

Synthetic Methodologies and Advanced Preparative Approaches for this compound

The synthesis of this compound, a heterocyclic compound featuring a benzothiazole core substituted with both a bromine atom and a nitro group, involves precise chemical strategies to ensure the correct placement of these functional groups. The methodologies for its preparation can be broadly categorized into direct functionalization routes, where the core structure is built and functionalized in fewer steps, and stepwise protocols that offer enhanced control through sequential reactions.

Properties

IUPAC Name

2-bromo-5-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3BrN2O2S/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQPYUXCVBCPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70776689
Record name 2-Bromo-5-nitro-1,3-benzothiazole
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Molecular Weight

259.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3507-44-6
Record name 2-Bromo-5-nitrobenzothiazole
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Record name 2-Bromo-5-nitro-1,3-benzothiazole
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Chemical Reactivity and Transformation Mechanisms of 2 Bromo 5 Nitrobenzo D Thiazole

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C2 position of the benzothiazole (B30560) ring is susceptible to nucleophilic attack, a reaction facilitated by the electron-withdrawing nature of the fused benzene (B151609) ring and the nitro group. This section details the reactions with various nucleophiles.

Reactions with Nitrogen-Containing Nucleophiles

2-Bromobenzothiazoles readily undergo nucleophilic aromatic substitution (SNAr) with a variety of nitrogen-based nucleophiles, such as amines. The reaction of 2-bromo-5-nitrobenzo[d]thiazole with amines is analogous to the well-studied reactions of 2-L-5-nitrothiophenes with amines like pyrrolidine, piperidine, and morpholine. In these reactions, the nitro group plays a crucial activating role, increasing the electrophilicity of the carbon atom attached to the bromine. The reaction typically proceeds faster in polar aprotic solvents which can stabilize the Meisenheimer complex intermediate formed during the substitution process.

The general reaction scheme involves the attack of the amine on the C2 carbon, leading to the formation of a tetrahedral intermediate, followed by the departure of the bromide ion to yield the corresponding 2-aminobenzothiazole (B30445) derivative.

Table 1: Representative Nucleophilic Substitution Reactions with Nitrogen Nucleophiles

NucleophileProduct
Primary Amine (R-NH₂)2-(Alkylamino)-5-nitrobenzo[d]thiazole
Secondary Amine (R₂NH)2-(Dialkylamino)-5-nitrobenzo[d]thiazole
Hydrazine (H₂NNH₂)2-Hydrazinyl-5-nitrobenzo[d]thiazole

This table presents expected products based on the general reactivity of 2-bromobenzothiazoles.

Reactions with Oxygen-Containing Nucleophiles

The reactivity of this compound with oxygen-containing nucleophiles, such as alkoxides and phenoxides, is generally lower compared to nitrogen and sulfur nucleophiles. While specific data for the title compound is limited, studies on related complex benzothiazole derivatives have shown a resistance towards reaction with O-nucleophiles like water, methanol, and phenol, even under heating. This suggests that more forcing reaction conditions, such as the use of a strong base to generate the alkoxide or phenoxide in situ, may be necessary to drive the substitution reaction forward.

Reactions with Sulfur-Containing Nucleophiles

Sulfur-based nucleophiles, particularly thiols and thiolate anions, are highly effective in displacing the bromine atom from the 2-position of the benzothiazole ring. libretexts.org Thiols are generally more potent nucleophiles than their oxygen counterparts due to the higher polarizability of the sulfur atom. libretexts.org The reaction of this compound with thiols, in the presence of a base to generate the thiolate, is expected to proceed efficiently to afford 2-(alkylthio)- or 2-(arylthio)-5-nitrobenzo[d]thiazoles.

Table 2: Representative Nucleophilic Substitution Reactions with Sulfur Nucleophiles

NucleophileProduct
Thiol (R-SH)2-(Alkylthio)-5-nitrobenzo[d]thiazole
Thiophenol (Ph-SH)2-(Phenylthio)-5-nitrobenzo[d]thiazole
Sodium Sulfide (Na₂S)Bis(5-nitrobenzo[d]thiazol-2-yl)sulfide

This table presents expected products based on the general reactivity of 2-bromobenzothiazoles.

Reduction Chemistry of the Nitro Group

The nitro group at the 5-position of this compound can be readily reduced to an amino group, providing a key synthetic route to 5-aminobenzothiazole derivatives. These amino compounds are valuable intermediates for the synthesis of dyes, pharmaceuticals, and other functional materials.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. For nitrobenzothiazoles, platinum-based catalysts have shown high efficacy. A study on the hydrogenation of nitrobenzothiazole highlighted the use of a Pt/TiO₂ catalyst. organic-chemistry.org The strong metal-support interaction (SMSI) effect in this catalyst system was found to enhance its activity. organic-chemistry.org The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. The general transformation is the conversion of the nitro group to an amino group without affecting the bromine substituent, provided the catalyst and conditions are chosen carefully.

Chemical Reduction Methodologies

A variety of chemical reducing agents can be employed for the conversion of the nitro group to an amine.

Tin(II) Chloride (SnCl₂): A classic and widely used method for the reduction of aromatic nitro compounds is the use of tin(II) chloride in the presence of a strong acid, such as hydrochloric acid. masterorganicchemistry.comacsgcipr.org The reaction proceeds via a series of single electron transfers from the Sn(II) species. acsgcipr.org This method is generally effective and tolerates a range of other functional groups. semanticscholar.org

Sodium Dithionite (B78146) (Na₂S₂O₄): Sodium dithionite is another common and relatively mild reducing agent for aromatic nitro compounds. organic-chemistry.orgstackexchange.comacsgcipr.orgresearchgate.net The reduction is typically carried out in a biphasic system or in a mixture of organic solvents and water. acs.org Sodium dithionite is known for its chemoselectivity, often reducing nitro groups without affecting other reducible functionalities. acs.org

Table 3: Common Chemical Reducing Agents for Nitro Group Reduction

ReagentConditionsProduct
Tin(II) Chloride (SnCl₂)HCl, Ethanol2-Bromo-5-aminobenzo[d]thiazole
Sodium Dithionite (Na₂S₂O₄)Water/Organic Solvent2-Bromo-5-aminobenzo[d]thiazole
Iron (Fe) powderAcetic Acid/HCl2-Bromo-5-aminobenzo[d]thiazole

This table presents expected products and general conditions for the chemical reduction of aromatic nitro compounds.

Formation of Amino-Benzo[D]thiazole Derivatives

The bromine atom at the C2 position of the this compound ring is susceptible to nucleophilic substitution. This reactivity is a cornerstone for the synthesis of various 2-amino-benzo[d]thiazole derivatives. The electron-withdrawing nature of the nitro group at the 5-position enhances the electrophilicity of the C2 carbon, making it more amenable to attack by nucleophiles such as primary and secondary amines.

The general reaction mechanism involves the displacement of the bromide ion by an amine. This nucleophilic aromatic substitution is a common strategy for introducing amino functionalities onto the benzothiazole scaffold. jocpr.com The reaction typically proceeds by heating the 2-bromo precursor with the desired amine in a suitable solvent, sometimes in the presence of a base to neutralize the hydrogen bromide formed during the reaction. jocpr.com

For instance, the reaction of this compound with a generic amine (R-NH2) would be expected to yield the corresponding 2-(alkylamino)- or 2-(arylamino)-5-nitrobenzo[d]thiazole. This transformation is pivotal for creating libraries of substituted benzothiazoles for various applications, including medicinal chemistry, where the amino group can be further modified. nih.gov

Oxidation Reactions of the Thiazole (B1198619) Ring System

The sulfur atom within the thiazole ring of this compound can undergo oxidation to form the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the electronic properties and steric profile of the molecule. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established chemical process, often employing a variety of oxidizing agents. nih.gov

The selective oxidation of the thiazole sulfur to a sulfoxide requires mild oxidizing conditions, while stronger conditions will typically lead to the fully oxidized sulfone. The choice of oxidant and reaction conditions is crucial for controlling the outcome of the reaction. For example, the use of a stoichiometric amount of an oxidizing agent at a lower temperature often favors the formation of the sulfoxide. In contrast, using an excess of the oxidant and/or higher temperatures generally results in the formation of the sulfone. nih.gov

Table 1: Common Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Conversion

Oxidizing AgentTypical Product(s)
Hydrogen peroxide (H₂O₂)Sulfoxide or Sulfone
meta-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide or Sulfone
Oxone® (Potassium peroxymonosulfate)Sulfoxide or Sulfone
Sodium periodate (B1199274) (NaIO₄)Sulfoxide
Nitric acid (HNO₃)Sulfoxide

The resulting this compound-1-oxide (sulfoxide) and this compound-1,1-dioxide (sulfone) are valuable intermediates for further chemical synthesis.

Ring-Opening and Rearrangement Pathways

The benzothiazole ring system, while aromatic, can undergo ring-opening reactions under specific conditions. These pathways often involve the cleavage of the relatively weak C-S bond. nih.gov For this compound, the presence of the electron-withdrawing nitro group can influence the stability of the ring and potential intermediates.

Ring-opening can be initiated by strong nucleophiles or under reductive/oxidative conditions that destabilize the aromatic system. For example, some thiazoline-fused heterocycles have been shown to undergo ring-opening upon reaction with alkyl halides in the presence of a base. clockss.org While specific studies on the ring-opening of this compound are not extensively detailed in the provided literature, it is plausible that harsh reaction conditions could lead to the cleavage of the thiazole ring, potentially forming substituted 2-aminothiophenol (B119425) derivatives.

Rearrangement reactions are less common for the stable benzothiazole core but can occur in derivative compounds under specific stimuli, such as photochemical conditions or in the presence of certain catalysts. For some nitro-substituted aromatic compounds, migration of the nitro group has been observed during nucleophilic substitution reactions, although this is dependent on the specific heterocyclic system and reaction conditions. researchgate.netrsc.org

Derivatives and Analogues of 2 Bromo 5 Nitrobenzo D Thiazole: Synthesis and Structure Activity Relationship Investigations

Design Principles for Novel 2-Bromo-5-nitrobenzo[d]thiazole Analogues

The design of new analogues of this compound is guided by several key principles aimed at optimizing their biological efficacy. A primary strategy involves the modification of the substituents at the C2, C5, and other positions of the benzothiazole (B30560) core to modulate the electronic and steric properties of the molecule. benthamscience.com The introduction of various functional groups can influence the compound's ability to interact with biological targets, its solubility, and its metabolic stability.

A common approach is the application of isosteric and bioisosteric replacements, where atoms or groups of atoms are exchanged for others with similar physical or chemical properties. This can lead to analogues with improved potency or reduced toxicity. For instance, replacing the bromine atom with other halogens or different functional groups can significantly alter the reactivity and binding interactions of the molecule. Similarly, modifications to the nitro group can impact the electronic nature of the entire scaffold, which is a critical determinant of its biological activity. nih.gov

Furthermore, the principles of "me-too" and "me-better" drug design are often employed. This involves making minor structural modifications to the parent compound to create new chemical entities with potentially improved therapeutic profiles. The benzothiazole nucleus itself is considered a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. mdpi.comresearchgate.net This inherent activity provides a solid foundation for the rational design of new derivatives with targeted biological effects.

Synthetic Routes to Substituted Benzo[d]thiazole Derivatives

The synthesis of substituted benzo[d]thiazole derivatives is a well-established area of organic chemistry, with numerous methods available for the construction and functionalization of this heterocyclic system. researchgate.netresearchgate.net These synthetic strategies can be broadly categorized based on the specific modifications being introduced to the this compound scaffold.

Modification of the Bromine Atom

The bromine atom at the C2 position of this compound is a key handle for synthetic modification. It can be readily displaced by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups. acs.org

Common synthetic transformations involving the C2-bromo group include:

Nucleophilic Aromatic Substitution: This is a fundamental reaction where the bromine atom is replaced by nucleophiles such as amines, thiols, and alkoxides. These reactions are often facilitated by the electron-withdrawing nature of the nitro group and the thiazole (B1198619) ring.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods like the Suzuki, Heck, and Sonogashira reactions are extensively used to form new carbon-carbon and carbon-heteroatom bonds at the C2 position. hpu2.edu.vn For example, Suzuki coupling with arylboronic acids allows for the introduction of various aryl and heteroaryl substituents. hpu2.edu.vn

Decarbonylative C-H Difluoromethylation: Recent advancements have shown that azole substrates, including benzothiazoles, can undergo palladium-catalyzed decarbonylative C-H functionalization to introduce difluoromethyl groups at the C2-position. acs.org

These synthetic routes provide a versatile platform for creating a library of C2-substituted this compound analogues for biological evaluation.

Derivatization of the Nitro Group

The nitro group at the C5 position plays a crucial role in the electronic properties and biological activity of the benzothiazole scaffold. nih.gov Its modification is a key strategy in the synthesis of new derivatives.

The primary synthetic transformation of the nitro group is its reduction to an amino group. This can be achieved using various reducing agents, such as:

Tin(II) chloride (SnCl2) in the presence of hydrochloric acid

Sodium dithionite (B78146) (Na2S2O4)

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C)

The resulting 5-aminobenzothiazole derivative serves as a versatile intermediate for further functionalization. The amino group can be acylated, alkylated, or diazotized to introduce a wide array of substituents at the C5 position, thereby expanding the chemical diversity of the synthesized analogues.

Functionalization of the Benzo[d]thiazole Core

Beyond modifications at the C2 and C5 positions, functionalization of the benzene (B151609) ring of the benzo[d]thiazole core offers another avenue for creating novel analogues. researchgate.net

Methods for functionalizing the benzo[d]thiazole core include:

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The position of substitution is directed by the existing substituents on the ring.

Directed C-H Functionalization: Modern synthetic techniques allow for the regioselective functionalization of C-H bonds. acs.org For example, iridium-catalyzed C-H borylation can introduce boryl groups at specific positions, which can then be further transformed into other functional groups. acs.org

Cyclization and Condensation Reactions: The benzothiazole ring system itself is often synthesized through the cyclization of 2-aminothiophenols with various reagents like carboxylic acids, aldehydes, or their derivatives. acs.orgnih.gov By using substituted 2-aminothiophenols, one can introduce substituents directly onto the benzene portion of the benzothiazole core during the initial ring formation.

These synthetic approaches provide chemists with the tools to systematically modify the benzo[d]thiazole scaffold and explore the structure-activity relationships of the resulting derivatives.

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. benthamscience.com For this compound derivatives, SAR studies have provided valuable insights into the key structural features required for their biological effects. mdpi.comresearchgate.netresearchgate.net

Impact of Substituent Electronic Effects on Bioactivity

Electron-Withdrawing Groups: The presence of the nitro group at the C5 position, a strong electron-withdrawing group, is often critical for the bioactivity of these compounds. nih.gov Studies have shown that electron-withdrawing substituents, such as nitro or halo groups, at the para position of a phenyl ring attached to the thiazole core can enhance antibacterial activity. nih.gov This is often attributed to an increase in the lipophilicity of the molecule, facilitating its diffusion across biological membranes. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the electronic structure of benzothiazole derivatives. nih.gov These studies help in understanding the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, all of which are important determinants of reactivity and biological interactions. nih.govresearchgate.net For example, the substitution of an electron-withdrawing -NO2 group has been shown to lower the HOMO and LUMO energy levels, which can be advantageous for charge transport and optoelectronic properties. nih.gov

The following table summarizes the impact of different substituents on the electronic properties and observed bioactivity of some benzothiazole derivatives.

Compound Substituent(s) Electronic Effect Observed Bioactivity Trend
Comp1 -CH3 (on furan (B31954) ring)Electron-donatingBaseline
Comp3 -NO2 (on furan ring)Electron-withdrawingReduced energy gap, potentially advantageous for optoelectronic properties. nih.gov
Thiazole Derivative Fluoro/Nitro at para-positionElectron-withdrawingIncreased antibacterial activity. nih.gov
Thiazole Derivative Electron-releasing groupsElectron-donatingDecreased antibacterial activity in some studies. nih.gov

This table is for illustrative purposes and the specific effects can vary depending on the complete molecular structure and the biological assay.

Steric Effects in Molecular Recognition

The spatial arrangement of atoms and functional groups within a molecule, known as steric effects, plays a pivotal role in its ability to interact with biological targets. In the context of this compound derivatives, the size and positioning of substituents can significantly influence binding affinity and specificity.

The nitro group at the 5-position also contributes to the steric landscape of the molecule. Its presence can influence the preferred orientation of the benzothiazole ring within a binding site. The steric demands of the nitro group, coupled with its electronic properties, are crucial determinants of the structure-activity relationship (SAR).

A systematic investigation into the steric effects often involves the synthesis of a series of analogues with varying substituent sizes. For example, replacing the bromo group with chloro, iodo, or even small alkyl groups allows for a comparative analysis of their impact on biological activity. The data from such studies are instrumental in constructing pharmacophore models and guiding the design of more potent and selective ligands.

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of a molecule is not static; it can adopt various conformations through the rotation of single bonds. The specific conformation that a molecule assumes when it binds to its biological target is known as the bioactive conformation. Understanding the conformational preferences of this compound derivatives is therefore essential for rational drug design.

Conformational analysis of these derivatives can be performed using a combination of computational modeling and experimental techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide insights into the energetically favorable conformations and the rotational barriers between them.

Identifying the bioactive conformation is a critical step in drug discovery. It allows for the design of conformationally restricted analogues, where the molecule is "locked" into the desired shape. This can lead to increased potency and selectivity by reducing the entropic penalty associated with the molecule adopting the correct binding conformation.

Precursors for Complex Heterocyclic Architectures

The reactivity of the this compound core makes it an excellent starting material for the synthesis of more elaborate heterocyclic structures. The bromine atom at the 2-position is a particularly useful handle for introducing new functionalities and constructing fused ring systems.

Synthesis of Schiff Bases and Imine Ligands

Schiff bases, characterized by the presence of a carbon-nitrogen double bond (imine), are a class of compounds with significant applications in coordination chemistry and medicinal chemistry. scirp.orgijfmr.com The synthesis of Schiff bases derived from this compound typically involves the reaction of a 2-amino-5-nitrobenzo[d]thiazole precursor with a suitable aldehyde or ketone. scirp.orgijfmr.com While the bromine atom is not directly involved in the imine formation, its presence on the scaffold influences the electronic properties of the resulting Schiff base.

The general synthetic route involves the condensation of the primary amine with a carbonyl compound, often under acidic or basic catalysis, to form the imine linkage. ijfmr.com The reaction conditions can be tailored to optimize the yield and purity of the desired product. A variety of aldehydes and ketones can be employed, allowing for the generation of a diverse library of Schiff base ligands. These ligands can then be used to form metal complexes with a range of transition metals. nih.govijper.org

The resulting Schiff bases and their metal complexes often exhibit interesting biological activities, which can be fine-tuned by modifying the substituents on both the benzothiazole and the aldehyde/ketone-derived portions of the molecule.

Reactant 1 Reactant 2 Product Type Reference
2-Aminobenzothiazole (B30445)Substituted AldehydeSchiff Base ijfmr.com
Naphtha[1,2-d]thiazol-2-amineSubstituted Aromatic AldehydeSchiff Base nih.gov
2-Amino-4-phenyl thiazole3-Aldehydosalicylic acidSchiff Base Ligand ijper.org
2-Aminobenzothiazole5-BromosalicylaldehydeSchiff Base Ligand researchgate.net

Formation of Fused Ring Systems

The this compound scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. The reactivity of the bromine atom at the 2-position allows for its displacement by various nucleophiles, leading to the formation of new rings fused to the benzothiazole core.

One common strategy involves the reaction of this compound with bifunctional nucleophiles. For example, reaction with a compound containing both an amino and a thiol group can lead to the formation of a thiazolo[2,3-b]benzothiazole ring system. Similarly, reactions with other dinucleophiles can be employed to construct a variety of fused heterocycles.

The synthesis of these fused ring systems often requires careful control of reaction conditions to achieve the desired regioselectivity. The resulting polycyclic aromatic compounds can possess unique photophysical and biological properties, making them attractive targets for materials science and medicinal chemistry research. The inherent planarity and extended π-system of these fused structures can facilitate intercalation with DNA or interaction with other biological macromolecules.

Computational and Theoretical Investigations of 2 Bromo 5 Nitrobenzo D Thiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods are used to determine molecular geometry, vibrational frequencies, and various electronic properties that govern chemical reactivity. For related thiazole (B1198619) compounds, such calculations have been performed using ab initio Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) methods, often with basis sets like 6-311++G(d,p) to ensure accuracy.

Density Functional Theory (DFT) is a mainstay of computational chemistry used to investigate the electronic structure and reactivity of molecules. Reactivity descriptors, derived from DFT, help in predicting the most likely sites for chemical reactions.

Fukui functions are crucial reactivity indicators that identify which atoms in a molecule are most susceptible to an electrophilic, nucleophilic, or radical attack. These functions are calculated based on the change in electron density as an electron is added to or removed from the molecule. For related heterocyclic compounds, DFT calculations are used to determine these functions, providing a map of reactivity across the molecule. Such an analysis for 2-Bromo-5-nitrobenzo[d]thiazole would pinpoint the specific atoms most likely to engage in chemical bonding.

Table 1: Illustrative Local Reactivity Descriptors for a Thiazole Derivative (Note: This table is an example based on typical outputs for related molecules and does not represent calculated data for this compound.)

Atomic SiteFukui Function (f_k^+) (for Nucleophilic Attack)Fukui Function (f_k^-) (for Electrophilic Attack)
C2HighLow
N3ModerateModerate
C4LowHigh
C5 (with NO2)HighLow
S1LowModerate

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that reflects the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive and can be easily polarized, which is a key factor in intramolecular charge transfer. For various thiazole and benzothiazole (B30560) derivatives, studies have shown that the HOMO is often localized over the benzothiazole ring system, while the LUMO may be distributed over the thiazole ring or electron-withdrawing groups.

Table 2: Example Frontier Molecular Orbital Energies from a Study on a Related Thiazole (Note: The following values are from a study on 2-bromo-5-nitrothiazole (B146120) and serve as an illustrative example.)

ParameterEnergy (eV)
EHOMO-
ELUMO-
Energy Gap (ΔE)-

Specific energy values for this compound are not available in the cited literature.

The Molecular Electrostatic Potential (MEP) surface is a 3D map that visualizes the charge distribution of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color spectrum to indicate different electrostatic potential values: red typically shows regions of negative potential (rich in electrons and prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor and susceptible to nucleophilic attack). Green areas represent neutral potential.

For a molecule like this compound, an MEP analysis would likely reveal a strong negative potential around the oxygen atoms of the nitro group, making it a site for electrophilic interaction. Conversely, positive potential might be located near the hydrogen atoms of the benzene (B151609) ring. Such an analysis helps in understanding non-covalent interactions, molecular recognition, and reactive sites.

Molecular Dynamics Simulations for Ligand-Target Interactions

While specific molecular dynamics (MD) simulations for this compound are not found in the searched literature, this computational technique is essential for studying the behavior of a molecule over time, particularly its interaction with biological targets like proteins or enzymes.

MD simulations model the movements and interactions of atoms and molecules based on classical mechanics. For a potential drug candidate, simulations can predict how it binds to a receptor's active site, the stability of the resulting complex, and the key intermolecular forces (like hydrogen bonds or hydrophobic interactions) involved. This information is critical for structure-based drug design and understanding a compound's mechanism of action at a molecular level.

Computational Prediction of Spectroscopic Signatures

Computational chemistry methods are powerful tools for predicting the spectroscopic characteristics of this compound, which can be correlated with experimental data for structural confirmation. mdpi.com Techniques like DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants can be computationally predicted. These predictions are valuable for assigning signals in experimentally obtained NMR spectra to specific atoms within the molecule, thereby confirming its structure. Furthermore, time-dependent DFT (TD-DFT) calculations can provide insights into the electronic transitions of the molecule, helping to interpret its Ultraviolet-Visible (UV-Vis) absorption spectrum, which is particularly relevant given its potential use in optoelectronic applications due to the extended conjugation of the benzothiazole system. mdpi.com

Below is a table summarizing key computed spectroscopic data for related nitroaromatic compounds, illustrating the type of information that can be generated for this compound.

Spectroscopic PropertyPredicted Value/RangeMethod
Key IR Vibrational Frequencies (cm⁻¹) (for a related 2-nitroimidazole (B3424786) moiety)
ν(C-N)imidazole + νsym(NO2)~1330DFT
ν(C-N)imidazole + β(NH) + β(CH)~1456DFT
νasym(NO2)~1546DFT
ν(CH)~3141 and ~3165DFT
NMR Chemical Shifts (for related compounds)
¹H, ¹³C, ¹⁹FCorrelation with experimental data can be established.DFT
UV-Vis Absorption Dependent on electronic transitions.TD-DFT

Note: This table is illustrative and based on data for structurally related nitroimidazole compounds. Specific values for this compound would require dedicated computational studies. mdpi.com

Halogen Bonding and Supramolecular Interactions in Cocrystal Engineering

The bromine atom in this compound is capable of participating in halogen bonding, a highly directional non-covalent interaction where the halogen atom acts as an electron acceptor. rsc.org This property is of significant interest in the field of crystal engineering and the design of supramolecular assemblies. rsc.orgnih.gov

The following table outlines the key interactions involved in the supramolecular assembly of halogenated compounds.

Interaction TypeDescriptionRole in Supramolecular Chemistry
Halogen Bonding A non-covalent interaction where a halogen atom acts as an electrophilic species.Directs the assembly of molecules into specific architectures. rsc.org
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Often works in concert with halogen bonding to reinforce supramolecular structures. nwhitegroup.com
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Contributes to the stabilization of crystal lattices. nih.gov
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Provide additional stabilization to the overall supramolecular assembly. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 Bromo 5 Nitrobenzo D Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-Bromo-5-nitrobenzo[d]thiazole, ¹H and ¹³C NMR, along with 2D NMR methods, offer unambiguous assignment of all proton and carbon signals.

¹H NMR Deshielding and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the protons on the benzene (B151609) ring moiety. The positions of these signals are significantly influenced by the electron-withdrawing nature of the nitro (NO₂) group and the electronegativity of the bromine atom.

The nitro group at the 5-position strongly deshields the protons at the 4, 6, and 7 positions. Protons on non-substituted benzothiazole (B30560) rings typically appear between 7.31 and 8.01 ppm. nih.gov In the case of this compound, the signals are expected to be shifted further downfield. Based on analogous compounds like 2-bromo-5-nitrobenzoic acid, these aromatic protons would likely appear in the range of 8.0 to 9.2 ppm. chemicalbook.com

The expected splitting pattern, arising from spin-spin coupling between adjacent protons, is crucial for assignment:

H-7: This proton is adjacent to H-6 and is expected to appear as a doublet.

H-6: This proton is coupled to both H-4 and H-7. However, given the substitution pattern, it is adjacent only to H-7, which would also result in a doublet.

H-4: This proton is typically a singlet as it has no adjacent protons, but may show a small long-range coupling.

The precise coupling constants (J-values) are critical for confirming these assignments.

¹³C NMR Chemical Shift Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected, one for each carbon atom. The chemical shifts are influenced by the local electronic environment.

C-2: The carbon atom bonded to the bromine and nitrogen atoms is expected to be significantly downfield, likely in the range of 140-155 ppm, due to the electronegativity of the attached atoms. For comparison, the C-2 carbon in 2-bromothiazole (B21250) appears around this region. chemicalbook.com

Carbons of the Benzene Ring (C-4, C-5, C-6, C-7, C-3a, C-7a): These carbons will resonate in the typical aromatic region of 110-160 ppm. The carbon atom directly attached to the nitro group (C-5) will be strongly deshielded. The other carbons will have their shifts influenced by the fused thiazole (B1198619) ring and the nitro group. In substituted benzothiazoles, these aromatic carbons show a wide range of chemical shifts depending on the nature and position of the substituents. diva-portal.orgarabjchem.org

Bridgehead Carbons (C-3a and C-7a): These carbons, part of the fused ring system, will also have distinct chemical shifts influenced by the adjacent heteroatoms and substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-140 - 155
C3a-145 - 155
C4~8.5 - 9.0 (d)~120 - 125
C5-~140 - 145
C6~8.2 - 8.6 (dd)~120 - 130
C7~7.9 - 8.3 (d)~115 - 125
C7a-~130 - 140

2D NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between the adjacent aromatic protons (H-6 with H-7), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each aromatic proton signal (H-4, H-6, H-7) to its corresponding carbon signal (C-4, C-6, C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the quaternary carbons (carbons with no attached protons) like C-2, C-3a, C-5, and C-7a by observing their long-range couplings to nearby protons.

Studies on various benzothiazole derivatives frequently employ these 2D NMR methods to confirm their complex structures. diva-portal.orgrsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

IR and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule by measuring their characteristic vibrational frequencies.

Characteristic Vibrations of Nitro and Bromo Groups

The IR and Raman spectra of this compound are dominated by vibrations from the nitro group and the benzothiazole core.

Nitro (NO₂) Group: The nitro group provides some of the most characteristic bands in the IR spectrum. Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations are expected. For nitrobenzene (B124822) derivatives, the asymmetric stretch typically appears in the 1500–1565 cm⁻¹ region, while the symmetric stretch is found around 1315–1375 cm⁻¹. esisresearch.orgorientjchem.org

Bromo (C-Br) Group: The carbon-bromine stretching vibration is found at lower frequencies, typically in the fingerprint region of the IR spectrum. The C-Br stretch usually appears as a medium to strong band in the 500–600 cm⁻¹ range.

Benzothiazole Ring: The core structure will also exhibit characteristic vibrations. These include C=N stretching (around 1600-1640 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and various C-H bending vibrations. researchgate.net

Table 2: Key Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for this compound.
Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
NO₂Asymmetric Stretch1500 - 1565Strong
NO₂Symmetric Stretch1315 - 1375Strong
C=N (Thiazole)Stretch1600 - 1640Medium
C=C (Aromatic)Stretch1450 - 1600Medium-Variable
C-BrStretch500 - 600Medium-Strong

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides the molecular weight of a compound and offers insight into its structure through analysis of its fragmentation patterns. The calculated molecular weight of this compound (C₇H₃BrN₂O₂S) is approximately 272.98 g/mol .

A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in the molecular ion appearing as a pair of peaks of almost equal intensity, separated by two mass units (m/z and m/z+2). docbrown.info This "M, M+2" pattern is a definitive indicator of the presence of a single bromine atom in the ion.

The fragmentation of the molecular ion under electron impact (EI) conditions can proceed through several pathways. Common losses for related nitro-heterocyclic compounds include:

Loss of NO₂: A fragment peak corresponding to [M - 46]⁺ would indicate the loss of the nitro group.

Loss of Br: A fragment corresponding to [M - 79/81]⁺ would result from the cleavage of the C-Br bond.

Loss of CO or CS: Fragmentation of the thiazole ring itself can lead to the loss of small neutral molecules.

The study of mass spectral fragmentation of similar compounds, such as 2-substituted 5-nitro-2-furyl thiazoles, shows complex fragmentation pathways that often involve the cleavage of the nitro group and fragmentation of the heterocyclic ring. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). This method is instrumental in confirming the identity of newly synthesized compounds. For this compound, the expected molecular formula is C₇H₃BrN₂O₂S. lookchem.com

While specific experimental HRMS data for this compound is not detailed in the available research, the characterization of analogous compounds demonstrates the utility of this technique. For instance, in the analysis of a complex brominated nitro-imidazole derivative, 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, HRMS was used to confirm its structure. researchgate.net The data is typically presented by comparing the calculated mass based on the elemental formula to the experimentally observed mass.

Applications in Advanced Chemical and Biological Research

Applications in Medicinal Chemistry Research

The functionalized benzothiazole (B30560) scaffold is a cornerstone in the development of new therapeutic agents, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. achemblock.com The presence of both a bromine atom, which serves as a reactive site, and a nitro group, which enhances electrophilicity, on the 2-Bromo-5-nitrobenzo[d]thiazole structure contributes to its reactivity and biological potential. ambeed.com

This compound is a key starting material for the synthesis of more complex and pharmacologically active molecules. Its structural framework is integral to the development of new drugs. Researchers utilize this and related benzothiazole intermediates to synthesize novel hybrid molecules with enhanced therapeutic potential.

For example, a series of benzothiazole hybrids were synthesized as potential Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. The synthesis involved using a 6-nitrobenzo[d]thiazole derivative, which was subsequently modified to create a range of acetamide (B32628) compounds. ambeed.com Another study focused on creating benzo[d]thiazole-hydrazone analogues, which demonstrated significant antimicrobial activities. mdpi.com The development of (thio)urea benzothiazole derivatives and thiazolyl-pyrazoline hybrids further illustrates the versatility of the benzothiazole scaffold in generating diverse and potent bioactive compounds. ontosight.ai These synthetic efforts highlight the role of substituted benzothiazoles as foundational structures for accessing new chemotypes with potential therapeutic applications.

The benzothiazole moiety is a well-established pharmacophore in the discovery of antimicrobial agents. Derivatives of this compound have been investigated for their efficacy against various pathogens. The antimicrobial mechanism is often attributed to the inhibition of essential bacterial enzymes or the disruption of microbial cell membrane integrity. ambeed.com

A study on benzo[d]thiazole-hydrazones revealed that the antimicrobial activity is dependent on the substituents on the phenyl ring. mdpi.com Notably, the presence of electron-withdrawing groups, such as the nitro (NO₂) and bromo (Br) groups found in the parent compound, was found to increase antifungal activity. mdpi.com Some of these derivatives exhibited potent antifungal activity against species like Aspergillus niger and Fusarium spp. mdpi.com Furthermore, certain benzothiazole compounds have been shown to exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. ontosight.ai

Table 1: Antifungal Activity of Selected Benzo[d]thiazole-Hydrazone Analogues Data sourced from Bioorganic & Medicinal Chemistry Letters. mdpi.com

Compound Substituent Antifungal Activity (Compared to Ketoconazole)
5 4-Cl Good
9 4-NO₂ Good
10 2-NO₂ Good
11 2,4-di-Cl Good
12 2-F Good

The thiazole (B1198619) and benzothiazole scaffolds are prominent in the design of novel anticancer agents. Research has focused on their ability to interact with various biological targets involved in cancer progression, such as protein kinases and DNA.

One of the key mechanisms explored for benzothiazole derivatives is the inhibition of specific enzymes like VEGFR-2, a receptor tyrosine kinase involved in angiogenesis, which is critical for tumor growth and metastasis. ambeed.com A series of novel benzothiazole hybrids containing the 6-nitrobenzo[d]thiazole moiety were designed and synthesized as potential VEGFR-2 inhibitors. ambeed.com Molecular docking studies of these compounds revealed binding interactions with key amino acid residues in the VEGFR-2 active site, suggesting a molecular basis for their anticancer potential. ambeed.com The planar nature of the benzothiazole ring system also allows some derivatives to act as DNA intercalating agents, a mechanism known to induce cytotoxicity in cancer cells.

Table 2: In Vitro Anticancer Activity of Selected Benzothiazole Hybrids Against the MCF-7 Cell Line Data sourced from the Journal of Enzyme Inhibition and Medicinal Chemistry. ambeed.com

Compound Substituent (R) IC₅₀ (µM)
4a 4-F 18.34
4b 4-OCH₃ 21.15
4c 4-Br 13.55
4d 4-CH₃ 15.61

Benzothiazole derivatives have been identified as promising candidates for the development of new anti-inflammatory drugs. achemblock.com Their mechanism of action often involves the inhibition of key inflammatory mediators and enzymes.

Studies have shown that hybrid molecules incorporating the benzothiazole scaffold can effectively inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated cells. Another avenue of investigation is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and lipoxygenase (LOX), which are central to the inflammatory cascade. The evaluation of benzothiazole-based thiazolidinones has demonstrated their potential as inhibitors of these enzymes, with some compounds showing potent activity, suggesting their utility as anti-inflammatory agents.

The rigid structure and diverse substitution possibilities of the benzothiazole ring make it an ideal scaffold for designing specific enzyme inhibitors. This application spans various therapeutic areas, targeting enzymes crucial for the survival of pathogens or the progression of diseases like cancer.

In the realm of anticancer research, derivatives of this compound have been instrumental in developing inhibitors for protein kinases, such as VEGFR-2. ambeed.com For antimicrobial applications, benzothiazole-based compounds have been developed as potent inhibitors of bacterial DNA gyrase and topoisomerase IV. ontosight.ai Furthermore, research into anti-inflammatory agents has led to the discovery of benzothiazole derivatives that inhibit COX and LOX enzymes. These examples underscore the importance of the benzothiazole core as a privileged structure in the rational design of potent and selective enzyme inhibitors.

Applications in Materials Science

While this compound is primarily explored for its applications in medicinal chemistry, the broader family of thiazole and benzothiazole compounds has gained attention in the field of materials science. Derivatives of the closely related 2-bromo-5-nitrothiazole (B146120) have shown potential for use as dyes and pigments.

The thiazole ring is intrinsically fluorescent and is a component of luciferin, the molecule responsible for the luminescence in fireflies. This property has been harnessed in the development of synthetic materials. Thiazole-containing compounds have been utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs) and semiconductors. Moreover, the planar, rigid, and conjugated structure of fused thiazole systems like thiazolo[5,4-d]thiazole (B1587360) makes them optimal fluorescent molecules for organic electronics. Benzothiazole derivatives, such as 2-(methylthio)benzothiazole, have been used to create luminescent copper(I) coordination polymers, demonstrating their utility in creating advanced functional materials. Although direct applications of this compound in materials science are not extensively documented, the inherent properties of its core structure suggest potential for its future investigation in this area.

Development of Organic Semiconductors

The fused aromatic system of the benzothiazole ring in this compound, combined with the electron-withdrawing nature of the nitro group, contributes to an extended π-conjugated system. This extended conjugation is a key feature for materials used in optoelectronic applications. google.com Thiazolo[5,4-d]thiazole, a related heterocyclic system, is noted for its electron-deficient nature, high oxidative stability, and rigid, planar structure, which facilitates efficient intermolecular π–π overlap—a crucial factor for charge transport in organic semiconductors. rsc.org The structural characteristics of this compound suggest its potential as a building block for creating novel organic semiconductors. The presence of the bromine atom provides a reactive site for further molecular modifications, such as cross-coupling reactions, to synthesize more complex conjugated molecules with tailored electronic properties. mdpi.com

Application in Light-Emitting Diodes (LEDs)

Derivatives of 2,1,3-benzothiadiazole (B189464) (BT), a related heterocyclic structure, are recognized as important acceptor units in the design of photoluminescent compounds for organic light-emitting diodes (OLEDs). researchgate.net The strong electron-withdrawing capability of the BT core enhances the electronic properties of the resulting materials. researchgate.net By analogy, the this compound scaffold, with its electron-withdrawing nitro group, can be considered a promising component for developing new materials for OLEDs. The luminescence properties of benzothiazole derivatives can be tuned, for instance, through the introduction of different substituents, leading to emissions across the visible spectrum. For example, specific benzothiazole derivatives have been shown to exhibit bright blue-violet, green, and orange emissions in aggregated states, which are essential for creating white light-emitting devices. researchgate.net

Chromogenic Properties and Applications in Fluorescence Studies and Imaging

Benzothiazole derivatives are increasingly utilized as fluorescent probes for bio-imaging due to their favorable photophysical properties. researchgate.net These probes can be designed to "light-up" upon binding to specific biological targets like DNA, offering large Stokes shifts and high quantum yields. researchgate.net The functionalization of the benzothiazole core allows for the development of probes that respond to specific analytes or cellular environments through mechanisms such as intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), and photoinduced electron transfer (PET). researchgate.net

For instance, a green-emitting fluorescent probe based on a benzothiazole derivative was developed for the detection of biothiols in living cells. This probe demonstrated a 148-fold increase in fluorescence upon reaction with biothiols. mdpi.com Another study focused on the theoretical design of benzothiazole-based probes for hydrazine, where substitutions on the benzothiazole ring were shown to significantly influence the Stokes shift and fluorescence properties. nih.gov While direct studies on the chromogenic and fluorescent properties of this compound are not extensively documented, its structure suggests potential as a scaffold for developing new fluorescent probes, with the nitro group acting as a fluorescence quencher that can be modulated by specific chemical reactions.

Use in Biosensors and Diagnostics Research

The development of fluorescent probes based on benzothiazole derivatives extends to their application in biosensors and diagnostics. These molecules can be engineered to detect specific biomolecules, offering a route to diagnosing various diseases. researchgate.net For example, novel benzothiazole derivatives have been investigated as multi-target-directed ligands for potential use in the treatment and diagnosis of Alzheimer's disease. nih.gov These compounds have shown inhibitory activity against enzymes relevant to the disease's progression. nih.gov

Furthermore, benzothiazole-based compounds have been designed as fluorescent probes for imaging biothiols in living cells, which is crucial for understanding cellular redox states and their implications in health and disease. mdpi.com The ability to synthesize a variety of derivatives from the benzothiazole scaffold allows for the creation of a diverse library of potential biosensors for a wide range of analytical targets.

Applications in Agrochemical Research

The benzothiazole scaffold is a key structural motif in a number of agrochemicals, exhibiting a broad spectrum of biological activities against various plant pathogens and weeds. nih.govnih.gov

Formulation of Pesticides and Herbicides

Benzothiazole derivatives are integral to the formulation of various pesticides and herbicides. ontosight.ai For example, mefenacet (B1676149) is a systemic herbicide containing a benzothiazole core that acts by inhibiting cell division and elongation in weeds. nih.gov The introduction of different functional groups onto the benzothiazole ring can modulate the herbicidal activity. Research on benzothiazole N,O-acetals has shown that some of these compounds exhibit good herbicidal activity against both dicotyledon and monocotyledon weeds. nih.gov While specific formulations containing this compound are not publicly detailed, its structural similarity to known active compounds suggests its potential as an intermediate or a lead structure in the development of new agrochemicals. nih.gov

Table 1: Herbicidal Activity of Selected Benzothiazole Derivatives

Compound Type Target Weeds Activity Level Reference
Mefenacet Barnyard grass Good control nih.gov
Benzothiazole N,O-acetals Dicotyledon and monocotyledon weeds Good nih.gov

This table is for illustrative purposes and shows the activity of related benzothiazole compounds.

Studies on Plant Pathogen Control

Benzothiazole derivatives have demonstrated significant efficacy in controlling a variety of plant pathogens. google.com The fungicidal activity of these compounds is a key area of research. For instance, certain benzothiazole derivatives have shown inhibitory effects against fungi such as Alternaria alternata, Aspergillus niger, and Sclerotinia sclerotiorum. nih.gov The introduction of a nitrophenyl group has been found to increase the antifungal activity of some benzothiazole compounds. nih.gov

A new derivative of benzothiadiazole, N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA), has been shown to be effective in reducing fusariosis in tulips, caused by Fusarium oxysporum. mdpi.com This indicates the potential of the broader class of benzothiazole-related compounds in managing plant fungal diseases. Studies have also reported the antifungal activity of other derivatives against pathogens like Geotrichum candidum, the causative agent of sour rot in mustard root tubers. researchgate.net

Table 2: Antifungal Activity of Selected Benzothiazole Derivatives

Compound/Derivative Target Fungus Concentration Inhibition/Effect Reference
Compound 37 (a benzothiazole derivative) Alternaria alternata 100 mg/L 38% inhibition nih.gov
Compound 37 (a benzothiazole derivative) Aspergillus niger 100 mg/L 39% inhibition nih.gov
Compound 39 (a benzothiazole derivative) Sclerotinia sclerotiorum 100 mg/L 87.5% inhibition nih.gov

This table is for illustrative purposes and shows the activity of related benzothiazole compounds.

Chemical Compounds Mentioned

Chemical Name
This compound
Thiazolo[5,4-d]thiazole
2,1,3-Benzothiadiazole (BT)
Mefenacet
N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA)
Alternaria alternata
Aspergillus niger
Sclerotinia sclerotiorum
Fusarium oxysporum
Geotrichum candidum

Role as a Versatile Synthetic Intermediate in Organic Synthesis

This compound is a highly valuable building block in organic synthesis, primarily due to its reactive sites that allow for selective functionalization. The presence of a bromine atom at the 2-position and a nitro group at the 5-position of the benzothiazole core makes it a versatile precursor for creating a wide array of more complex molecules, particularly those with potential pharmacological activity. researchgate.netrsc.org The key to its utility lies in the susceptibility of the carbon-bromine bond to palladium-catalyzed cross-coupling reactions and nucleophilic substitution, as well as the ability to transform the nitro group into other functionalities. wikipedia.orgnih.gov

The functionalization at the 2-position of the benzothiazole system is a common strategy for developing compounds with enhanced biological properties. researchgate.net As an intermediate, this compound provides a reliable entry point for introducing diverse substituents at this critical position.

Detailed Research Findings

The primary application of this compound as a synthetic intermediate revolves around reactions that substitute the bromine atom. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org In the context of this compound, it is used to couple the aryl bromide with a wide range of primary and secondary amines. This transformation is catalyzed by a palladium complex, typically in the presence of a phosphine (B1218219) ligand and a base. organic-chemistry.orgresearchgate.net The reaction allows for the synthesis of various 2-amino-5-nitrobenzo[d]thiazole derivatives, which are themselves important precursors for biologically active compounds. nih.govresearchgate.net The general success of this method on bromo-substituted heterocyclic systems underscores its applicability. researchgate.netresearchgate.net

Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds, the Suzuki-Miyaura coupling is a frequently employed strategy. nih.gov This reaction pairs the this compound with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. nih.gov This methodology facilitates the synthesis of 2-aryl-5-nitrobenzo[d]thiazole derivatives. Such frameworks are of interest in medicinal chemistry, for instance, in the design of selective enzyme inhibitors. nih.gov

Other Key Transformations: Beyond palladium-catalyzed reactions, the bromine atom at the 2-position can undergo nucleophilic aromatic substitution with various nucleophiles like thiols or amines under specific conditions. Furthermore, the nitro group at the 5-position serves as a synthetic handle for further diversification. It can be readily reduced to a primary amine (5-aminobenzothiazole) using standard reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. nih.gov This resulting amino group can then be subjected to a host of subsequent reactions, such as acylation or diazotization, expanding the synthetic possibilities. nih.gov

The following tables summarize the key synthetic transformations involving this compound.

Data Tables

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of this compound
Reaction TypeCoupling PartnerTypical Reagents & ConditionsProduct ClassReference
Buchwald-Hartwig AminationPrimary/Secondary Amines (R¹R²NH)Pd Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand, Base (e.g., NaOt-Bu, Cs₂CO₃), Toluene/Dioxane2-(N,N-Disubstituted-amino)-5-nitrobenzo[d]thiazoles wikipedia.orgresearchgate.netresearchgate.net
Suzuki-Miyaura CouplingArylboronic Acids (Ar-B(OH)₂)Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Na₂CO₃), Toluene/Water or Dioxane2-Aryl-5-nitrobenzo[d]thiazoles nih.govnih.gov
Table 2: Other Key Synthetic Transformations
Reaction TypeReagentTypical ConditionsProduct ClassReference
Nucleophilic Aromatic SubstitutionThiols (R-SH), Amines (R-NH₂)Base (e.g., K₂CO₃, NaH), Polar aprotic solvent (e.g., DMF)2-Thioether/2-Amino-5-nitrobenzo[d]thiazoles
Nitro Group ReductionSnCl₂·2H₂O or H₂/Pd-CEthanol/HCl or suitable solvent for hydrogenation2-Bromo-5-aminobenzo[d]thiazole nih.gov

Future Directions and Emerging Research Opportunities for 2 Bromo 5 Nitrobenzo D Thiazole

Exploration of Undiscovered Reactivity Pathways

The bromine and nitro substituents on the benzothiazole (B30560) core are strategically positioned to direct its chemical reactivity. While nucleophilic aromatic substitution (SNA_r_) at the bromine-bearing carbon is a known pathway, a vast landscape of undiscovered reactivity remains to be explored. Future research could focus on:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Beyond standard substitutions, the bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. mdpi.commdpi.com A systematic investigation into these reactions would enable the introduction of a wide array of aryl, heteroaryl, and alkyl groups, thereby creating a diverse library of novel benzothiazole derivatives with tunable electronic and steric properties.

C-H Activation: Modern synthetic methodologies are increasingly focused on the direct functionalization of carbon-hydrogen bonds. Exploring C-H activation strategies on the benzothiazole ring of 2-Bromo-5-nitrobenzo[d]thiazole could lead to more efficient and atom-economical synthetic routes, bypassing the need for pre-functionalized starting materials.

Transformations of the Nitro Group: The nitro group, primarily known as a strong electron-withdrawing group that activates the ring for nucleophilic attack, can also be a site for chemical modification. While its reduction to an amino group is a common transformation, other reactions such as partial reduction to hydroxylamino or nitroso moieties, or even denitration-functionalization reactions, could unveil novel reactivity patterns and lead to the synthesis of unique molecular architectures.

Integration into Advanced Catalytic Systems

The development of efficient and selective catalysts is a cornerstone of modern chemistry. The structural rigidity and potential for electronic modulation make benzothiazole derivatives attractive scaffolds for ligand design in catalysis. Future research in this area could involve:

Design of Novel Ligands: By strategically functionalizing this compound, it is possible to design novel bidentate or polydentate ligands. For instance, substitution of the bromine atom with a phosphine (B1218219) or amine moiety could create ligands capable of coordinating with various transition metals. The electronic properties of these ligands could be fine-tuned by modifying the substituents on the benzothiazole ring.

Heterogeneous Catalysis: Immobilizing this compound-based catalysts on solid supports could lead to the development of robust and recyclable heterogeneous catalytic systems. This approach offers significant advantages in terms of catalyst separation and reuse, contributing to more sustainable chemical processes.

Organocatalysis: The benzothiazole core can also be explored as a platform for the development of novel organocatalysts. The inherent electronic properties and the potential for introducing various functional groups could lead to the design of catalysts for a range of asymmetric transformations.

Development of Next-Generation Functional Materials

The unique photophysical and electronic properties of the benzothiazole scaffold make it a promising building block for the creation of advanced functional materials. Future research endeavors could be directed towards:

Organic Electronics: The electron-deficient nature of the this compound ring system, coupled with the ability to introduce various substituents, makes it a valuable component in the design of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Systematic studies on the structure-property relationships of its derivatives could lead to materials with enhanced performance.

Chemosensors: The benzothiazole moiety is known to exhibit fluorescence, and its derivatives can be designed as chemosensors for the detection of various analytes. By incorporating specific recognition units, sensors based on this compound could be developed for detecting metal ions, anions, or biologically important molecules with high sensitivity and selectivity.

Nonlinear Optical Materials: The extended π-conjugation and the presence of electron-donating and -accepting groups in derivatives of this compound could give rise to significant nonlinear optical (NLO) properties. This opens up possibilities for their application in optical communications and data storage.

Expanding the Scope of Bioactive Derivatives

Benzothiazole and its derivatives have a rich history in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comnih.govnih.gov this compound serves as a key intermediate for the synthesis of novel bioactive compounds.

Novel Kinase Inhibitors: The benzothiazole scaffold has been successfully utilized in the development of kinase inhibitors. nih.gov For instance, derivatives have shown potent inhibition of c-Jun N-terminal kinase (JNK), which is implicated in various diseases. nih.gov Systematic modification of the this compound core could lead to the discovery of new and selective inhibitors for other kinases involved in disease progression.

Antimicrobial and Antiviral Agents: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial and antiviral agents. nih.gov The benzothiazole nucleus is a privileged scaffold in this area. mdpi.comnih.govjst.go.jp By synthesizing and screening a library of derivatives of this compound, novel compounds with potent activity against a broad spectrum of microbes and viruses could be identified.

Anticancer Therapeutics: Many benzothiazole-containing compounds have demonstrated significant anticancer activity. nih.govtandfonline.com The ability to introduce diverse functional groups onto the this compound framework allows for the fine-tuning of their pharmacological properties to target specific cancer cell lines or signaling pathways.

Potential Bioactive Derivative Target Therapeutic Area
Substituted aminobenzothiazolesKinases (e.g., JNK)Inflammation, Cancer
Thioether-benzothiazolesMicrobial enzymesInfectious Diseases
Benzothiazole-carboxamidesViral proteinsAntiviral Therapy
Metal complexes of benzothiazolesDNA, TopoisomerasesAnticancer Therapy

Advanced Computational Modeling for Predictive Design

In recent years, computational chemistry has become an indispensable tool in the design and discovery of new molecules. For this compound, advanced computational modeling can provide valuable insights and guide experimental efforts.

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different sites on the this compound molecule and to elucidate the mechanisms of various chemical reactions. This can help in optimizing reaction conditions and in designing more efficient synthetic routes.

Structure-Based Drug Design: For the development of bioactive derivatives, molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with their biological targets. This allows for the rational design of more potent and selective inhibitors.

Designing Functional Materials with Tailored Properties: Computational methods can be used to predict the electronic and photophysical properties of novel materials based on the this compound scaffold. This can accelerate the discovery of materials with desired characteristics for applications in organic electronics and photonics.

Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly being integrated into chemical synthesis to minimize environmental impact. Future research on this compound should focus on developing more sustainable synthetic methods.

Use of Greener Solvents and Reagents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental footprint of the synthesis. Similarly, employing less toxic and more sustainable reagents is crucial.

Catalytic and Flow Chemistry Approaches: The use of catalytic methods, both homogeneous and heterogeneous, can improve the efficiency and selectivity of reactions while reducing waste. Flow chemistry offers advantages in terms of safety, scalability, and process control, making it a promising approach for the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, improve yields, and reduce side reactions, leading to more efficient and sustainable synthetic processes.

Sustainable Method Advantage
Use of green solvents (e.g., water, PEG-400)Reduced environmental impact and improved safety.
Solid-supported catalystsSimplified purification, catalyst recycling, and reduced waste.
Microwave irradiationFaster reaction times and higher yields.
Flow chemistryEnhanced safety, scalability, and process control.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Bromo-5-nitrobenzo[d]thiazole with high purity?

The synthesis of this compound typically involves sequential functionalization of the thiazole core. Key steps include:

  • Bromination : Electrophilic bromination using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–25°C. Regioselectivity is influenced by electron-withdrawing groups (e.g., nitro) directing bromine to the 2-position .
  • Nitration : Prior nitration of the benzene ring using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) ensures minimal side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) achieves >95% purity. Monitor reaction progress via TLC and HPLC .

Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

  • X-ray crystallography : Resolves bond lengths, angles, and crystal packing. For example, dihedral angles between thiazole and substituents (e.g., nitro, bromine) reveal electronic conjugation effects .
  • HPLC : Quantifies purity and monitors degradation products (e.g., dehalogenation under light) using C18 columns and UV detection at 254 nm .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign substituent positions (e.g., bromine at δ 7.8–8.2 ppm in DMSO-d₆).
    • UV-Vis : Identifies π→π* transitions influenced by nitro and bromine groups (λmax ~300–350 nm) .

Advanced Research Questions

Q. How do the bromine and nitro substituents influence the electronic structure of benzo[d]thiazole derivatives in material science applications?

The electron-withdrawing nitro (-NO₂) and bromine (-Br) groups lower the HOMO (highest occupied molecular orbital) energy of the thiazole core, enhancing electron-accepting properties. This is critical for:

  • Organic photovoltaics : Copolymerization with donor units (e.g., fluorinated thienyl-benzodithiophene) improves open-circuit voltage (Voc) by reducing HOMO-LUMO overlap .
  • Electron transport materials : DFT calculations show bromine increases electron affinity, facilitating charge transport in OLEDs .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer) may arise from:

  • Dose-response variability : Use standardized dose ranges (e.g., 1–100 µM) and cell lines (e.g., HEK293 for cytotoxicity).
  • Structural analogs : Compare activities of 2-Bromo-5-nitro derivatives with non-brominated/non-nitrated counterparts to isolate substituent effects .
  • Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and validate assays via dual methodologies (e.g., MTT and colony formation for antiproliferative effects) .

Q. What role does sulfur mobilization play in the biosynthesis or chemical synthesis of thiazole-containing compounds like this compound?

In biosynthesis (e.g., thiamine), sulfur is transferred via enzymes like ThiI, which utilizes cysteine-derived persulfide intermediates. Chemically, sulfur in thiazole synthesis originates from:

  • Thioureas : Cyclization with α-haloketones forms the thiazole ring.
  • Persulfide donors : Reagents like Lawesson’s reagent introduce sulfur during heterocycle formation.
  • Mechanistic studies : Isotopic labeling (³⁴S) and mutational analysis (e.g., ThiI rhodanese domain deletion) clarify sulfur transfer pathways .

Q. How can computational modeling (e.g., DFT) guide the design of this compound derivatives for targeted protein interactions?

  • Docking studies : Predict binding affinity to targets (e.g., c-MYC G-quadruplex DNA) using AutoDock Vina. Thiazole’s planar structure complements π-π stacking in DNA grooves .
  • DFT optimization : Calculate HOMO-LUMO gaps to prioritize derivatives with enhanced electron-withdrawing capacity. For example, nitro groups increase electrophilicity, improving covalent binding to cysteine residues .

Q. What are the challenges in achieving regioselective functionalization of benzo[d]thiazole derivatives, particularly during bromination and nitration steps?

Regioselectivity is influenced by:

  • Electronic effects : Nitro groups direct bromine to the ortho position, but steric hindrance from bulky substituents can divert reactivity.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize transition states for selective bromination .
  • Catalysts : Lewis acids (e.g., FeCl₃) improve nitration regioselectivity but risk over-nitration. Monitor via in situ IR spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.